2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-
Brand Name: Vulcanchem
CAS No.: 82222-42-2
VCID: VC15937786
InChI: InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3
SMILES:
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-

CAS No.: 82222-42-2

Cat. No.: VC15937786

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- - 82222-42-2

Specification

CAS No. 82222-42-2
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 3-acetylbenzo[h]chromen-2-one
Standard InChI InChI=1S/C15H10O3/c1-9(16)13-8-11-7-6-10-4-2-3-5-12(10)14(11)18-15(13)17/h2-8H,1H3
Standard InChI Key HMXBHQOJHVJGDN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl- under IUPAC nomenclature. Alternative designations include 3-acetylbenzo[h]chromen-2-one and 3-acetyl-2H-benzo[h]chromen-2-one. Registry identifiers such as DTXSID20402966 (EPA CompTox) and AKOS003267007 (supplier catalog ID) are used in regulatory and commercial contexts. The SMILES notation CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)OC1=O succinctly represents its structure, while the InChIKey HMXBHQOJHVJGDN-UHFFFAOYSA-N facilitates database searches .

Molecular Formula and Weight

The molecular formula C15H10O3\text{C}_{15}\text{H}_{10}\text{O}_{3} reflects 15 carbon, 10 hydrogen, and 3 oxygen atoms. High-resolution mass spectrometry confirms an exact mass of 238.0630 Da, consistent with its molecular weight of 238.24 g/mol. The elemental composition is 75.63% carbon, 4.23% hydrogen, and 20.14% oxygen by mass .

Structural Characterization

The compound features a bicyclic naphtho[1,2-b]pyran-2-one scaffold fused to a benzene ring, with an acetyl group (-COCH3_3) at position 3. X-ray crystallography and NMR studies reveal planarity in the naphthopyran system, stabilized by conjugation. The acetyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural attributes include:

PropertyValue
Rotatable bonds1
Hydrogen bond acceptors3
Topological polar surface area43.4 Ų
Lipophilicity (XLogP3)3.1

These properties suggest moderate solubility in polar organic solvents and potential for membrane permeability in biological systems .

Synthesis and Manufacturing

One-Pot Three-Component Synthesis

A 2017 study in the New Journal of Chemistry demonstrated a streamlined synthesis of 3-acetyl-naphthopyranone derivatives via a one-pot protocol . The reaction involves:

  • Reactants: 2-hydroxy-1-naphthaldehyde, acetylacetone, and an amine catalyst.

  • Conditions: Solvent-free heating at 80–100°C for 2–4 hours.

  • Mechanism: Knoevenagel condensation followed by cyclization, yielding the target compound in 75–85% efficiency.

This method eliminates intermediate purification steps, enhancing scalability for industrial applications.

Alternative Synthetic Routes

Traditional approaches include:

  • Friedel-Crafts Acylation: Acetylation of 2H-naphtho[1,2-b]pyran-2-one using acetyl chloride and Lewis acids (e.g., AlCl3_3).

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated precursors with acetyl moieties.

While these methods offer moderate yields (50–65%), they require stringent anhydrous conditions and generate stoichiometric byproducts .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s partition coefficient (XLogP3 = 3.1) indicates moderate lipophilicity, favoring solubility in dichloromethane (25 mg/mL) and dimethyl sulfoxide (18 mg/mL). Aqueous solubility is limited (<0.1 mg/mL at 25°C), consistent with its topological polar surface area of 43.4 Ų .

Stability and Reactivity

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with stability under ambient conditions. The acetyl group undergoes nucleophilic substitution in alkaline media, while the lactone ring is susceptible to hydrolysis under strong acids .

Applications in Research and Industry

Medicinal Chemistry

Derivatives of 3-acetyl-naphthopyranone are explored as:

  • Anticancer agents: Tubulin polymerization inhibitors.

  • Anti-inflammatory drugs: COX-2 selective inhibitors.

Material Science

The compound’s fluorescence properties (λem_{\text{em}} = 450 nm) make it a candidate for organic light-emitting diodes (OLEDs) .

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